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Compound of Interest

Compound Name: (2-Formylphenoxy)acetonitrile

Cat. No.: B177680 Get Quote

An In-depth Technical Guide to (2-
Formylphenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of (2-Formylphenoxy)acetonitrile. It includes detailed information on its

characteristics, synthesis, and reactivity, supported by experimental data and safety protocols.

This document is intended to serve as a valuable resource for professionals in research and

drug development.

Chemical and Physical Properties
(2-Formylphenoxy)acetonitrile, with the CAS number 125418-83-9, is a solid organic

compound. It possesses a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16

g/mol .[1][2] While specific experimental data on its melting point and solubility are not readily

available in published literature, its physical state as a solid suggests a melting point above

ambient temperature. For its isomer, 2-(4-Formylphenoxy)acetonitrile (CAS 385383-45-9), a

boiling point of 146-148 °C at 0.1 mmHg has been reported.[3]

Structural and Physicochemical Data
Quantitative data for (2-Formylphenoxy)acetonitrile and its para-isomer are summarized in

the table below for comparative analysis.
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Property
(2-
Formylphenoxy)ac
etonitrile

2-(4-
Formylphenoxy)ac
etonitrile

Reference(s)

CAS Number 125418-83-9 385383-45-9 [2],[3]

Molecular Formula C₉H₇NO₂ C₉H₇NO₂ [2],[3]

Molecular Weight 161.16 g/mol 161.16 g/mol [2],[3]

Physical Form Solid Solid [2],

Boiling Point No data available
146-148 °C @ 0.1

mmHg
[3]

Predicted XlogP 1.5 1.5 [4]

Spectroscopic Properties
While specific spectra for (2-Formylphenoxy)acetonitrile are not publicly available, the

expected spectroscopic characteristics can be inferred from the functional groups present in its

structure.

¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately

7.0-8.0 ppm) corresponding to the protons on the benzene ring. An aldehydic proton should

appear as a singlet further downfield (around 9.5-10.5 ppm). The methylene protons (-O-

CH₂-CN) would likely appear as a singlet in the range of 4.5-5.5 ppm.

¹³C NMR: The carbon spectrum would display signals for the aromatic carbons between 110

and 160 ppm. The aldehyde carbonyl carbon would be significantly downfield (190-200

ppm). The nitrile carbon is expected in the 115-125 ppm region, and the methylene carbon

adjacent to the oxygen would likely be found around 60-70 ppm.[5][6]

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a strong peak for

the carbonyl (C=O) stretch of the aldehyde at approximately 1690-1710 cm⁻¹. A peak for the

nitrile (C≡N) stretch should be observed in the 2210-2260 cm⁻¹ region. C-O stretching of the

ether linkage would appear in the 1000-1300 cm⁻¹ range, and C-H stretching of the aromatic

ring would be seen around 3000-3100 cm⁻¹.[7]
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Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 161. Common

fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 amu) or the

cyanomethyl group (CH₂CN, 40 amu).[8][9]

Experimental Protocols
Synthesis of (2-Formylphenoxy)acetonitrile
A specific, detailed experimental protocol for the synthesis of (2-Formylphenoxy)acetonitrile
is not explicitly documented in readily available literature. However, a plausible synthetic route

can be derived from the well-established Williamson ether synthesis, followed by the reaction of

salicylaldehyde with an appropriate acetonitrile derivative. A general procedure based on

related syntheses is outlined below.[1][10]

Reaction Scheme:
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Reactants

Reaction Conditions

Salicylaldehyde

(2-Formylphenoxy)acetonitrile

+

Chloroacetonitrile

Base (e.g., K₂CO₃)

Solvent (e.g., DMF)
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Synthesis of (2-Formylphenoxy)acetonitrile Derivatives

High-Throughput Screening (HTS)

Compound Library

Hit Identification

Active Compounds

Lead Optimization

Structure-Activity Relationship (SAR) Studies

In Vitro & In Vivo Studies

Candidate Compounds

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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